![molecular formula C18H21ClN4O B2615167 N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide CAS No. 1223716-33-3](/img/structure/B2615167.png)
N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Pyridine Ring Substitution: The azepane ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Chloropyridine Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively.
Case Study: Breast Cancer Cell Lines (MCF-7)
In a controlled study, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range, indicating its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.2 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with tumor progression. Notably, it acts as an inhibitor of carbonic anhydrase isoforms IX and XII, which are often overexpressed in hypoxic tumors.
Enzyme Inhibition Studies
The following table summarizes the inhibitory effects of the compound on carbonic anhydrase isoforms:
Enzyme | Inhibition Activity |
---|---|
CA IX | Low nanomolar inhibition |
CA XII | Moderate inhibition |
Pharmacological Studies
Pharmacological assessments have shown that this compound has a broad range of biological targets, making it a valuable candidate for drug development.
Therapeutic Applications
Given its biological activities, this compound is being explored for potential therapeutic applications in treating various diseases:
- Cancer Treatment : Due to its antitumor properties, it is being studied as a candidate for developing new anticancer therapies.
- Enzyme-related Disorders : Its ability to inhibit carbonic anhydrase suggests potential use in conditions where these enzymes are implicated, such as certain cancers and metabolic disorders.
Wirkmechanismus
The mechanism of action of N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[6-(azepan-1-yl)pyridin-3-yl]methyl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide
- N-{[6-(azepan-1-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide
Uniqueness
N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.
Biologische Aktivität
The compound N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide is a derivative of chloropyridine, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a chloropyridine core substituted with an azepan group, which is significant for its biological interactions. The molecular formula is C14H18ClN3O, and its systematic name reflects the complex arrangement of its functional groups.
Property | Value |
---|---|
Molecular Weight | 273.76 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not determined |
LogP | 3.5 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related chloropyridine derivatives showed promising results against various cancer cell lines, particularly gastric cancer cells (SGC-7901). Compound 6o from this study demonstrated an IC50 of 2.3±0.07μM against telomerase, suggesting that structural modifications could enhance efficacy against tumors .
Receptor Modulation
The compound has also been evaluated for its activity on receptor tyrosine kinases such as c-fms and c-kit. These receptors are critical in various signaling pathways associated with cell proliferation and differentiation. The modulation of these receptors by similar compounds suggests potential therapeutic applications in hematological malignancies and other cancers .
In Vivo Studies
In vivo studies have highlighted the compound's ability to reduce tumor growth in animal models. A notable study demonstrated that administration of a related compound led to significant tumor regression in xenograft models . This underscores the potential of this compound as a candidate for further development.
The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, preliminary molecular docking studies suggest that it may interact with key enzymes involved in tumor progression and survival pathways, including telomerase and various kinases .
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | IC50 = 2.3 μM (telomerase) | |
Receptor Modulation | c-fms/c-kit inhibition | |
In Vivo Tumor Reduction | Significant regression |
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of related compounds on breast and colon cancer cell lines, significant reductions in cell viability were observed at varying concentrations. This suggests that modifications to the azepan and chloropyridine moieties could enhance activity across different cancer types .
Case Study 2: Receptor Interaction Analysis
A detailed analysis of receptor interactions indicated that the compound effectively binds to c-kit with a binding affinity comparable to established inhibitors. This finding supports the hypothesis that this compound could serve as a basis for developing new therapeutic agents targeting receptor-mediated pathways .
Eigenschaften
IUPAC Name |
N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-11-15(7-8-20-16)18(24)22-13-14-5-6-17(21-12-14)23-9-3-1-2-4-10-23/h5-8,11-12H,1-4,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVHYAPPJYUNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.